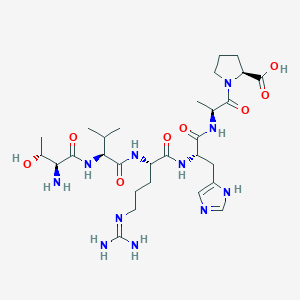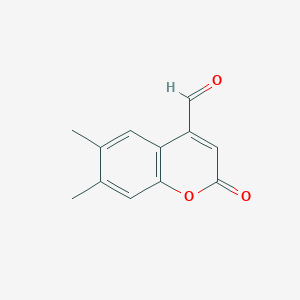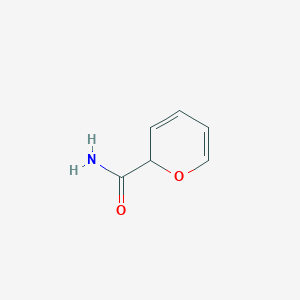![molecular formula C15H12N2O B14252598 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- CAS No. 171082-29-4](/img/structure/B14252598.png)
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- is a complex organic compound that belongs to the indolizinoindole family This compound is characterized by its unique fused ring structure, which combines elements of both indole and indolizine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- typically involves a multi-step process. One common method is the one-pot synthesis via sequential formation of β-enamino ester, Michael addition, and Pictet–Spengler reactions . In this method, β-enamino esters are generated from the addition of tryptamines to alkyl propiolates. These esters then react with 3-phenacylideneoxindoles in the presence of anhydrous zinc chloride to yield functionalized 2-pyrrolo-3′-yloxindoles. These intermediates can be further converted to the target compound through a trifluoromethanesulfonic acid-catalyzed Pictet–Spengler cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizinoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of functionalized indolizinoindole derivatives .
Aplicaciones Científicas De Investigación
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific electronic or photonic properties
Mecanismo De Acción
The mechanism by which 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxaldehyde: A simpler analog with a single indole ring.
Indolizine derivatives: Compounds with similar fused ring structures but different functional groups.
Pyrroloindole derivatives: Compounds with a fused pyrrole and indole ring system.
Uniqueness
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
171082-29-4 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
6,11-dihydro-5H-indolizino[8,7-b]indole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c18-9-10-5-6-14-15-12(7-8-17(10)14)11-3-1-2-4-13(11)16-15/h1-6,9,16H,7-8H2 |
Clave InChI |
ROVCATXBRMEDBY-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC=C2C3=C1C4=CC=CC=C4N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
